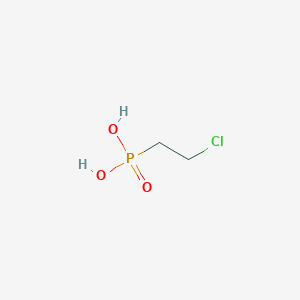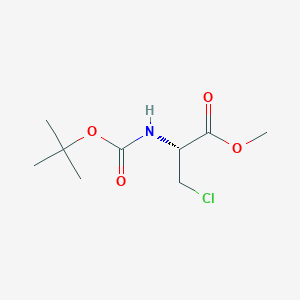
Acide 3-morpholino-4-ylbenzoïque hydrazide
Vue d'ensemble
Description
3-Morpholin-4-yl-benzoic acid hydrazide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is a derivative of benzoic acid, featuring a morpholine ring and a hydrazide functional group
Applications De Recherche Scientifique
3-Morpholin-4-yl-benzoic acid hydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of benzohydrazide analogs, which have potential antimicrobial and anti-inflammatory properties.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial effects.
Materials Science: It is explored for its potential use in the development of new materials with specific chemical properties.
Mécanisme D'action
Target of Action
The primary target of 3-Morpholin-4-yl-benzoic acid hydrazide is histone demethylase . Histone demethylases are enzymes that remove methyl groups from histones, which are proteins that help package DNA in the cell’s nucleus. By modifying histones, these enzymes can influence gene expression.
Mode of Action
3-Morpholin-4-yl-benzoic acid hydrazide interacts with histone demethylases, potentially altering their activity
Biochemical Pathways
The compound’s interaction with histone demethylases suggests it may affect epigenetic regulation . Epigenetic changes involve modifications to DNA or associated proteins that affect gene expression without altering the underlying DNA sequence. By influencing histone demethylation, 3-Morpholin-4-yl-benzoic acid hydrazide could potentially impact various biochemical pathways regulated by epigenetic mechanisms.
Result of Action
The molecular and cellular effects of 3-Morpholin-4-yl-benzoic acid hydrazide’s action would depend on the specific histone demethylases it targets and the genes these enzymes regulate . By influencing gene expression, the compound could potentially affect a wide range of cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-yl-benzoic acid hydrazide typically involves the following steps:
Formation of 4-(Morpholin-4-yl)benzoic acid: This is achieved by treating 4-chloro-benzonitrile with morpholine under reflux conditions, followed by hydrolysis with sodium hydroxide.
Conversion to 4-(Morpholin-4-yl)benzoyl chloride: The benzoic acid derivative is then treated with thionyl chloride to form the corresponding benzoyl chloride.
Formation of 3-Morpholin-4-yl-benzoic acid hydrazide: Finally, the benzoyl chloride is reacted with hydrazine hydrate to yield the desired hydrazide.
Industrial Production Methods
While specific industrial production methods for 3-Morpholin-4-yl-benzoic acid hydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Morpholin-4-yl-benzoic acid hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazide.
Reduction: Reduced amine derivatives.
Substitution: Substituted hydrazide derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Morpholin-4-yl)benzoic acid: A precursor in the synthesis of 3-Morpholin-4-yl-benzoic acid hydrazide.
Benzohydrazide analogs: Compounds with similar hydrazide functional groups used in medicinal chemistry.
Uniqueness
3-Morpholin-4-yl-benzoic acid hydrazide is unique due to its combination of a morpholine ring and a hydrazide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
Propriétés
IUPAC Name |
3-morpholin-4-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-13-11(15)9-2-1-3-10(8-9)14-4-6-16-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNYFSLDILSTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428081 | |
| Record name | 3-Morpholin-4-yl-benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886494-35-5 | |
| Record name | 3-Morpholin-4-yl-benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)


![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)









